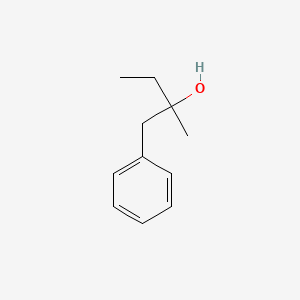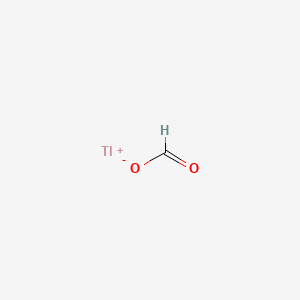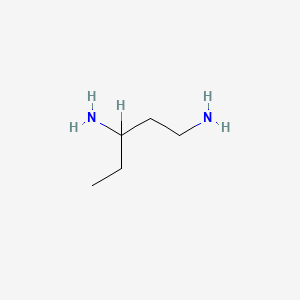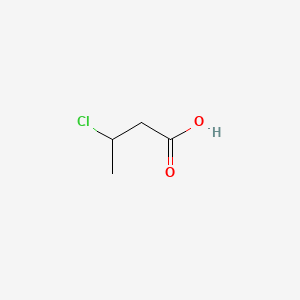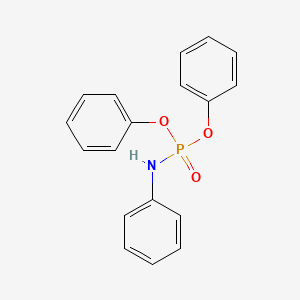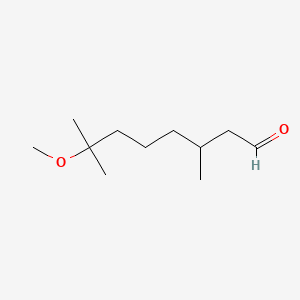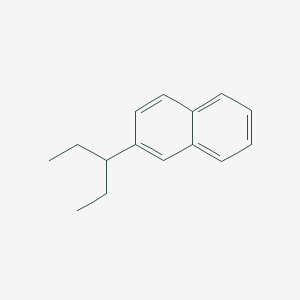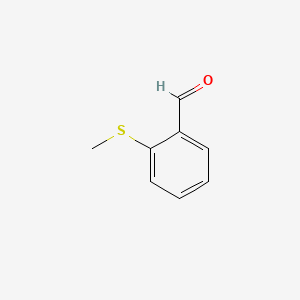
3-(Chlorodimethylsilyl)propyl methacrylate
Overview
Description
3-(Chlorodimethylsilyl)propyl methacrylate (CAS RN: 24636-31-5) is a versatile chemical compound that serves as a plasticizer and electrode material . It is commonly used in research and industrial applications . This compound has been found to have various properties and uses .
Molecular Structure Analysis
The molecular formula of 3-(Chlorodimethylsilyl)propyl methacrylate is C9H17ClO2Si . Its molecular weight is 220.77 .Physical And Chemical Properties Analysis
3-(Chlorodimethylsilyl)propyl methacrylate is a colorless to almost colorless clear liquid . . The boiling point is 82 °C/2 mmHg , and the flash point is 85 °C . The specific gravity is 1.01 , and the refractive index is 1.45 .Scientific Research Applications
Surface Modification
This compound is widely used in surface modification to alter the properties of materials. It can be applied to create hydrophobic surfaces, which are beneficial in preventing moisture-related degradation. The methacrylate group allows for polymerization, creating a durable modified layer that can protect materials against environmental factors .
Adhesion Promotion
As an adhesion promoter, 3-(Chlorodimethylsilyl)propyl methacrylate enhances the bonding between dissimilar materials. This is particularly useful in the automotive and aerospace industries, where it can improve the adhesion of paints, coatings, and sealants to metal surfaces .
Coupling Agent
In the field of composites, this compound acts as a coupling agent, especially for glass fibers and resins. It helps in the dispersion of fillers in composites, leading to improved mechanical properties and increased durability of the final product .
Contact Lenses Manufacturing
The compound serves as a key raw material in the synthesis of methacryloxy propyl dimethyl methoxysilane (mPDMS), which is utilized in the production of contact lenses. Its unique properties contribute to the comfort and oxygen permeability of the lenses .
Dental Applications
In dental materials, 3-(Chlorodimethylsilyl)propyl methacrylate is used to modify dental resins and composites. It improves the bond strength between the resin matrix and the filler particles, resulting in enhanced wear resistance and longevity of dental restorations .
Coatings and Paints
The compound is integral in formulating coatings and paints. It can be used to modify the surface energy of coatings, leading to better spreading, adhesion, and resistance to environmental aging. This is crucial for protective coatings in marine and industrial environments .
Biomedical Research
In biomedical research, this silane compound is explored for surface modification of biomedical devices. Its ability to form a bond with both organic and inorganic materials makes it suitable for enhancing biocompatibility and reducing the risk of rejection .
Photolithography
3-(Chlorodimethylsilyl)propyl methacrylate is used in photolithography processes for microelectronics. It can be applied as a photoresist material or as an anti-reflective coating, which is essential for producing high-resolution patterns on semiconductor wafers .
Safety and Hazards
3-(Chlorodimethylsilyl)propyl methacrylate is classified as dangerous . It causes severe skin burns and eye damage (H314), is a combustible liquid (H227), and may be corrosive to metals (H290) . It should be stored in a well-ventilated place and kept cool . It should be stored in a corrosion-resistant or corrosion-resistant lined container . It should be locked up for storage .
properties
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2Si/c1-8(2)9(11)12-6-5-7-13(3,4)10/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQXCDUCLYWRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884655 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodimethylsilyl)propyl methacrylate | |
CAS RN |
24636-31-5 | |
| Record name | (Methacryloxypropyl)dimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24636-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorodimethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLCHLOROSILYL)PROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV77A3NAU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Chlorodimethylsilyl)propyl methacrylate interact with materials like silica and what are the downstream applications of this interaction?
A1: 3-(Chlorodimethylsilyl)propyl methacrylate can be used to modify the surface of silica nanoparticles. The silicon-chlorine bond readily reacts with hydroxyl groups present on the silica surface, forming a covalent Si-O-Si linkage. [, , ] This process, known as silanization, effectively attaches the methacrylate group to the silica surface. The presence of the methacrylate group allows for further functionalization or polymerization reactions to occur directly from the silica surface.
Q2: How does the presence of 3-(Chlorodimethylsilyl)propyl methacrylate impact the kinetics of polymerization reactions like RAFT polymerization?
A2: Research suggests that the presence of 3-(Chlorodimethylsilyl)propyl methacrylate modified silica nanoparticles can influence the kinetics of RAFT polymerization. [] While the exact impact depends on factors like nanoparticle loading and surface modification, some key observations have been made:
- Molecular Weight: For free polymer chains, the molecular weight increased with nanoparticle loading up to a certain point and then decreased. [] This suggests an optimal loading level for maximizing molecular weight.
- Polydispersity Index (PDI): The PDI values of the synthesized polymers increased with increasing nanoparticle content, indicating a broader molecular weight distribution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



